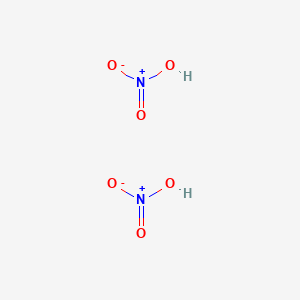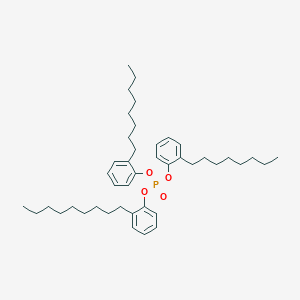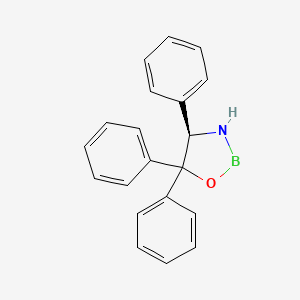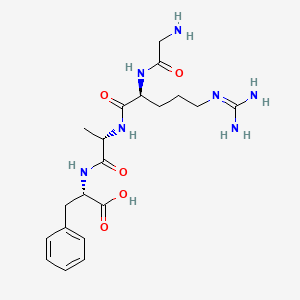![molecular formula C38H34 B14265171 1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) CAS No. 135803-91-7](/img/structure/B14265171.png)
1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene: is an organic compound with the molecular formula C24H22 It is known for its unique structure, which includes two vinyl groups attached to a benzene ring, each substituted with two 4-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene can be synthesized through a series of organic reactions. One common method involves the reaction of 1,4-dibromobenzene with 4-methylphenylacetylene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the production of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene may involve large-scale coupling reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl groups into alkyl groups, resulting in a more saturated compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene involves its interaction with molecular targets through its vinyl and phenyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(2-methylstyryl)benzene
- 1,4-Bis(4-methylstyryl)benzene
- 1,4-Bis(2,2-dimethylphenyl)vinylbenzene
Comparison: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene is unique due to its specific substitution pattern and the presence of two vinyl groups. This structure imparts distinct chemical properties, such as increased reactivity towards electrophilic and nucleophilic reagents, compared to similar compounds with different substitution patterns.
Eigenschaften
CAS-Nummer |
135803-91-7 |
|---|---|
Molekularformel |
C38H34 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
1,4-bis[2,2-bis(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C38H34/c1-27-5-17-33(18-6-27)37(34-19-7-28(2)8-20-34)25-31-13-15-32(16-14-31)26-38(35-21-9-29(3)10-22-35)36-23-11-30(4)12-24-36/h5-26H,1-4H3 |
InChI-Schlüssel |
VAMIQMSIDPJJJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)


![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)


![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)


![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)

